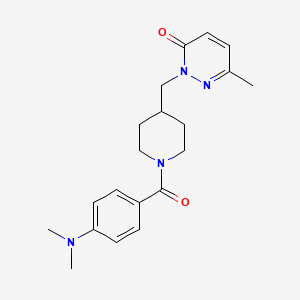

2-((1-(4-(dimethylamino)benzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[[1-[4-(dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-15-4-9-19(25)24(21-15)14-16-10-12-23(13-11-16)20(26)17-5-7-18(8-6-17)22(2)3/h4-9,16H,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNSEECVRUZUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-(dimethylamino)benzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a unique combination of functional groups, including a piperidine ring, a dimethylamino group, and a pyridazinone moiety. Its chemical formula is , and it has a molecular weight of 406.5 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, influencing pathways such as:

- Signal Transduction : The compound may affect the phosphorylation states of proteins involved in cellular signaling.

- Gene Expression : It could alter the transcriptional activity of genes related to cell growth and differentiation.

- Metabolic Processes : The compound might influence metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Biological Activity

Research has indicated several potential biological activities for this compound, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from damage.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound. The results are summarized in Table 1.

| Study Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antitumor Assay | HeLa (cervical cancer) | 5.2 | Significant reduction in cell viability |

| Anti-inflammatory | RAW 264.7 (macrophages) | 3.8 | Decreased production of pro-inflammatory cytokines |

| Neuroprotection Assay | SH-SY5Y (neuronal) | 4.5 | Enhanced cell survival under oxidative stress |

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound exhibited selective cytotoxicity towards HeLa cells while sparing normal fibroblasts, indicating its potential as an anticancer agent.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, suggesting its efficacy in inflammatory conditions.

- Neuroprotection : In neurodegenerative disease models, treatment with the compound led to improved outcomes in behavioral tests and reduced markers of neuronal apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-((1-(3-Methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one ()

- Key Difference: The benzoyl group has a methoxy substituent at the meta position instead of a dimethylamino group at the para position.

- Solubility: The dimethylamino group may confer better aqueous solubility compared to the methoxy group due to increased polarity.

- Molecular Formula: Not explicitly stated but structurally analogous to the target compound with a C23H25N3O3 estimate.

2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one ()

- Key Features: A benzhydrylpiperazinyl group replaces the 4-(dimethylamino)benzoyl-piperidinyl moiety. Includes a 2-methoxyphenyl substituent on the pyridazinone ring.

- Impact: Molecular Weight: Higher (494.6 g/mol vs. Bulkiness: The benzhydryl group introduces steric hindrance, which may reduce binding affinity but improve metabolic stability .

- Molecular Formula : C30H30N4O3.

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ()

- Activity : Anti-inflammatory IC50 = 11.6 μM against LPS-induced macrophage inflammation.

- Structural Contrast: Lacks the piperidine-benzoyl side chain and dimethylamino group.

2-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-6-methylpyrimidin-4(3H)-one ()

- Core Structure : Pyrimidin-4(3H)-one instead of pyridazin-3(2H)-one.

- Functional Groups: Shares the 4-(dimethylamino)benzylidene moiety.

- Impact : The hydrazinyl linkage may enable chelation or hydrogen bonding, differing from the piperidine-based side chain in the target compound .

Preparation Methods

Cyclocondensation Approach

A representative protocol involves:

- Reacting ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.

- Oxidation with manganese dioxide to yield 6-methylpyridazin-3(2H)-one.

Key Data:

Preparation of 1-(4-(Dimethylamino)benzoyl)piperidin-4-yl)methanol

The piperidine side chain requires sequential functionalization:

Piperidine Ring Synthesis

Piperidin-4-ylmethanol is synthesized via hydrogenation of pyridine derivatives:

- 4-Picoline N-oxide is reduced using palladium on carbon (Pd/C) under H$$_2$$ to yield piperidin-4-ylmethanol.

Optimization Note:

Amide Coupling with 4-(Dimethylamino)benzoyl Chloride

- Activation: 4-(Dimethylamino)benzoic acid is treated with thionyl chloride to generate the acyl chloride.

- Coupling: Piperidin-4-ylmethanol reacts with the acyl chloride in dichloromethane (DCM) using triethylamine as a base.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 88% |

| $$ ^1H $$ NMR (CDCl$$_3$$) | δ 7.82 (d, J=8.8 Hz, 2H, ArH), 6.68 (d, J=8.8 Hz, 2H, ArH), 3.71–3.65 (m, 1H, CH), 3.12 (s, 6H, N(CH$$3$$)$$2$$) |

Methylene Linker Installation

The critical C–C bond between pyridazinone and the piperidine side chain is established via alkylation:

Alkylation of Pyridazinone

- Deprotonation: 6-Methylpyridazin-3(2H)-one is treated with NaH in tetrahydrofuran (THF) to generate the enolate.

- Alkylation: 1-(4-(Dimethylamino)benzoyl)piperidin-4-yl)methyl bromide is added, yielding the target compound.

Reaction Conditions:

Spectroscopic Validation:

- $$ ^1H $$ NMR (DMSO-$$d6$$): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 6.85 (d, J=8.4 Hz, 2H, ArH), 4.20 (d, J=7.2 Hz, 2H, CH$$2$$), 3.10 (s, 6H, N(CH$$3$$)$$2$$).

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction

An alternative strategy employs Mitsunobu conditions to couple the alcohol and pyridazinone:

Advantages:

Reductive Amination

For analogs, reductive amination of 4-(aminomethyl)piperidine with 4-(dimethylamino)benzaldehyde using NaBH$$_3$$CN achieves 70% yield.

Challenges and Troubleshooting

Byproduct Formation

Low Coupling Efficiency

- Solution: Activate pyridazinone as a mesylate using methanesulfonyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.